Chlorazanil hydrochloride
Overview
Description
Chlorazanil hydrochloride is a triazine derivative and a diuretic agent. It is known for its ability to block the absorption of sodium and chloride in the distal convoluted tubule, making it effective in promoting diuresis . The compound has a molecular formula of C9H9Cl2N5 and a molecular weight of 258.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorazanil hydrochloride can be synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 2-amino-4-chloro-6-phenyl-1,3,5-triazine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorazanil hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .
Scientific Research Applications
Chlorazanil hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and other analytical techniques.
Biology: Studied for its effects on cellular processes and its potential as a diuretic agent.
Industry: Utilized in the development of new diuretic drugs and other pharmaceutical applications.
Mechanism of Action
Chlorazanil hydrochloride exerts its effects by blocking the absorption of sodium and chloride in the distal convoluted tubule of the kidney. This action increases the excretion of sodium and water, leading to diuresis. The molecular targets involved include sodium and chloride transporters in the renal tubules .
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another diuretic that works by inhibiting sodium reabsorption in the distal tubules.
Furosemide: A loop diuretic that inhibits sodium and chloride reabsorption in the loop of Henle.
Spironolactone: A potassium-sparing diuretic that antagonizes aldosterone receptors.
Uniqueness
Chlorazanil hydrochloride is unique in its specific mechanism of blocking sodium and chloride absorption in the distal convoluted tubule, which distinguishes it from other diuretics that act on different parts of the nephron or through different mechanisms .
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5.ClH/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9;/h1-5H,(H3,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCMHUVQSSDLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942254 | |
Record name | N-(4-Chlorophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-25-2 | |
Record name | 1,3,5-Triazine-2,4-diamine, N2-(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2019-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorazanil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orpidan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAZANIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9961SL881J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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